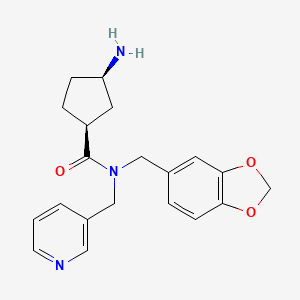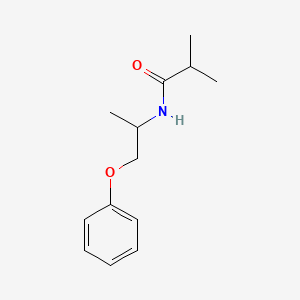![molecular formula C19H24N4O B5440576 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective properties. It was discovered in 2010 by a team of scientists at the University of Texas Southwestern Medical Center led by Dr. Andrew Pieper. The molecule has shown promising results in animal models of neurodegenerative diseases and has the potential to be developed into a therapeutic drug.
Mécanisme D'action
The exact mechanism of action of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one is not fully understood, but it is believed to work by promoting the survival of new neurons in the hippocampus. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD), a molecule that plays a key role in energy metabolism and cell survival. 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has also been shown to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of NAD.
Biochemical and Physiological Effects:
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of NAD in the brain, which is thought to promote the survival of new neurons. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation. In addition, 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one for lab experiments is its neuroprotective properties. It has been shown to promote the survival of new neurons in the hippocampus and protect neurons from damage caused by oxidative stress and inflammation. This makes it a useful tool for studying neurodegenerative diseases and the mechanisms underlying neuronal survival. However, one limitation of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments.
Orientations Futures
There are a number of future directions for research on 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one. One area of interest is the development of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one-based therapies for neurodegenerative diseases. Studies have shown that 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one can promote the survival of new neurons in the hippocampus and protect neurons from damage caused by oxidative stress and inflammation. This makes it a promising candidate for the development of therapeutic drugs. Another area of interest is the further elucidation of the mechanism of action of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one. Understanding how 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one works at the molecular level could lead to the development of more effective therapies for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one involves a series of chemical reactions that result in the formation of the final product. The process starts with the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde and piperidine to form the intermediate 1-(3-(1H-pyrazol-1-yl)benzyl)piperidine. This intermediate is then reacted with 2-bromo-1-(p-tolyl)propan-1-one to form the final product, 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one.
Applications De Recherche Scientifique
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been extensively studied for its neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Studies have shown that 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one can promote the survival of new neurons in the hippocampus, a region of the brain involved in learning and memory. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19-6-2-10-22(19)17-7-12-21(13-8-17)15-16-4-1-5-18(14-16)23-11-3-9-20-23/h1,3-5,9,11,14,17H,2,6-8,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHJPWEQOUQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5440496.png)


![4-(4-fluorophenoxy)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5440519.png)
![4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5440524.png)
![allyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440532.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5440549.png)
![6-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3(2H)-one dihydrochloride](/img/structure/B5440559.png)

![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)